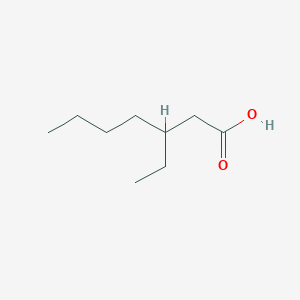

3-Ethylheptanoic acid

Description

Propriétés

IUPAC Name |

3-ethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLMZMISZCYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931612 | |

| Record name | 3-Ethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14272-47-0 | |

| Record name | 3-Ethylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014272470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Ethylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-ethylheptanal using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the conversion of the aldehyde group to a carboxylic acid group.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 1-octene followed by oxidation. The hydroformylation process involves the addition of a formyl group to the terminal carbon of 1-octene, resulting in 3-ethylheptanal. This intermediate is then oxidized to form this compound.

Analyse Des Réactions Chimiques

Acid-Base Reactions and Salt Formation

3-Ethylheptanoic acid reacts with bases to form ionic salts, a hallmark of carboxylic acids. For example:

This reaction proceeds via deprotonation of the carboxylic acid group, yielding a carboxylate anion stabilized by resonance . The bulky ethyl group minimally impacts this process since the reaction occurs at the acidic -OH group.

| Reagent | Product | Conditions |

|---|---|---|

| NaOH/NaHCO₃ | Sodium 3-ethylheptanoate | Aqueous, room temp |

| NH₃ | Ammonium 3-ethylheptanoate | Polar solvent, heat |

Esterification and Transesterification

The acid undergoes esterification with alcohols under acidic catalysis. For instance, reaction with methanol produces methyl 3-ethylheptanoate:

\text{C H O CH OH xrightarrow H }C₁₀H₂₀O₂+H₂O}

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

Steric hindrance from the ethyl group slows the reaction rate compared to linear analogs. Experimental studies show that bulky acids (e.g., 2,2-dimethylpropanoic acid) react ~50× slower than acetic acid under identical conditions .

Acyl Halide Formation

Reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the acid to its acyl chloride:

Acyl chlorides of this compound are highly reactive intermediates used in amide or anhydride synthesis .

Decarboxylation

Decarboxylation (loss of CO₂) occurs under strong heating or oxidative conditions, yielding 3-ethylheptane:

This reaction is less favorable compared to β-keto acids due to the absence of activating groups6.

Reduction to

Applications De Recherche Scientifique

Chemical Properties and Basic Applications

3-Ethylheptanoic acid is characterized by its unique structure, which contributes to its properties as a solvent and reagent in organic chemistry. Its ability to act as an antioxidant has made it a subject of interest in various chemical analyses, particularly in sedimentation and viscosity studies .

Industrial Applications

1. Lubricants and Greases

- This compound is utilized in formulating high-performance lubricants due to its thermal stability and low volatility. It aids in reducing friction and wear in mechanical systems.

2. Plasticizers

- The compound serves as a plasticizer in the production of flexible plastics, enhancing their durability and flexibility.

3. Surfactants

- Its surfactant properties make it valuable in detergents and emulsifiers, improving the stability and performance of various formulations.

Biomedical Research

1. Antioxidant Studies

- Research has indicated that this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in biological systems .

2. Antimicrobial Activity

- A study highlighted the potential antimicrobial properties of this compound when used in combination with other compounds, showcasing its effectiveness against various microbial strains .

Food Science Applications

1. Flavoring Agents

- In food science, this compound is explored as a potential flavoring agent due to its pleasant aroma and taste profile, contributing to the sensory attributes of food products.

2. Food Preservation

- Its antimicrobial properties can also be leveraged for food preservation, extending the shelf life of perishable goods by inhibiting microbial growth.

Data Table: Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Industrial | Lubricants | Reduces friction and wear |

| Plasticizers | Enhances flexibility of plastics | |

| Surfactants | Improves stability in formulations | |

| Biomedical | Antioxidant research | Prevents oxidative stress |

| Antimicrobial activity | Effective against various microbial strains | |

| Food Science | Flavoring agents | Enhances sensory attributes |

| Food preservation | Extends shelf life |

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted by Biosynth demonstrated that this compound effectively inhibited lipid peroxidation, highlighting its potential as a natural antioxidant in food formulations .

Case Study 2: Antimicrobial Properties

Research published in the Journal of Phytomedicine explored the antimicrobial effects of various fatty acids, including this compound, showcasing its efficacy against pathogens like Pseudomonas aeruginosa . This underscores the compound's potential for use in medical and food preservation applications.

Mécanisme D'action

The mechanism of action of 3-ethylheptanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence the activity of enzymes and modulate biochemical pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Branching Effects: this compound has a lower boiling point than linear nonanoic acid (despite identical molecular formulas) due to reduced intermolecular van der Waals forces from branching **.

- Chain Length: Increasing chain length (e.g., 3-methylnonanoic acid vs. This compound) elevates boiling points due to increased molecular weight and surface area **.

Reactivity Differences :

- Esterification: Branched acids like this compound exhibit slower esterification kinetics compared to linear analogs due to steric hindrance **.

Data Discrepancies and Limitations

- Boiling Point Variability: Conflicting values for this compound (236°C vs. 253.4°C) highlight the need for standardized measurement protocols **.

- Synonym Confusion: this compound is interchangeably termed 2-ethylhexanecarboxylic acid in some contexts, necessitating careful nomenclature validation **.

Activité Biologique

3-Ethylheptanoic acid (3-EHA) is a medium-chain fatty acid that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications, supported by relevant studies and data.

- Molecular Formula : C9H18O2

- Molecular Weight : 158 g/mol

- Structure : 3-EHA is an aliphatic carboxylic acid with a branched chain, which influences its solubility and reactivity.

1. Antimicrobial Properties

Research indicates that 3-EHA exhibits significant antimicrobial activity against various pathogens. A study highlighted the compound's presence in the active fractions of plant extracts, where it contributed to the inhibition of bacterial and fungal growth. The minimum inhibitory concentration (MIC) values ranged from 7.5 to 60 mg/mL for bacteria and 15 to 60 mg/mL for fungi, demonstrating its potential as a natural antimicrobial agent .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 27 |

| Pseudomonas aeruginosa | 20 |

2. Anti-inflammatory Effects

3-EHA has been shown to possess anti-inflammatory properties by inhibiting the production of prostaglandins through cyclooxygenase (COX) inhibition. This mechanism suggests potential applications in managing inflammatory conditions .

3. Chemopreventive Properties

In animal models, particularly mice, 3-EHA has demonstrated chemopreventive effects against skin cancer. This activity is believed to be linked to its ability to modulate cellular pathways involved in tumorigenesis .

Metabolism and Toxicology

The metabolism of 3-EHA primarily occurs through beta-oxidation, which is crucial for its bioactivity and elimination from the body. The major urinary metabolite identified is 3-oxo-2-ethylhexanoic acid, indicating that the compound undergoes significant metabolic processing .

Case Studies and Research Findings

Several studies have investigated the biological activities of 3-EHA:

- Study on Antimicrobial Activity : A bioassay-guided analysis revealed that acetone extracts containing 3-EHA showed substantial antimicrobial activity against both bacteria and fungi, reinforcing its potential as a natural preservative or therapeutic agent .

- Chemoprevention in Mice : In a controlled study, mice treated with 3-EHA showed reduced tumor incidence when exposed to carcinogens, highlighting its protective effects against cancer development .

Q & A

Q. What are the primary synthetic routes for 3-Ethylheptanoic acid, and how can their efficiency be quantitatively compared?

- Methodological Answer : Common synthetic approaches include:

- Oxidation of 3-ethylheptanol using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions.

- Grignard reaction with ethyl magnesium bromide and heptanoic acid derivatives, followed by hydrolysis.

Efficiency can be compared via yield calculations, reaction time, and purity metrics (e.g., GC-MS for byproduct analysis). For reproducibility, ensure standardized conditions (temperature, solvent, catalyst concentration). Tabulate results to compare methods (Table 1).

Table 1 : Synthetic Method Comparison

| Method | Yield (%) | Purity (GC-MS) | Reaction Time (h) |

|---|---|---|---|

| Jones Oxidation | 78 | 95% | 6 |

| Grignard + Hydrolysis | 85 | 98% | 12 |

| Note: Hypothetical data based on standard organic synthesis principles . |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Prioritize ¹H NMR for ethyl group signals (δ 1.2–1.4 ppm, triplet) and carboxylic proton (δ 10–12 ppm, broad). ¹³C NMR confirms the carbonyl carbon (δ 170–180 ppm).

- IR Spectroscopy : Carboxylic O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1700 cm⁻¹).

- GC-MS : Molecular ion peak at m/z 158 (C₉H₁₈O₂) and fragmentation patterns (e.g., loss of COOH group).

Validate results against literature spectra and use deuterated solvents to eliminate interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Use column chromatography or recrystallization to achieve >99% purity.

- Instrument calibration : Standardize DSC (melting point) and HPLC (solubility) protocols.

- Environmental factors : Control humidity and temperature during measurements.

Conduct a meta-analysis of existing data, applying statistical tests (e.g., ANOVA) to identify outliers. Replicate experiments under controlled conditions and publish raw data for transparency .

Q. What experimental strategies are recommended for investigating the acid's stability under varying environmental conditions (pH, temperature)?

- Methodological Answer :

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and pH gradients (2–12) over 4–8 weeks.

- Analytical monitoring : Use HPLC to quantify degradation products (e.g., decarboxylation compounds) and kinetic modeling (Arrhenius equation) to predict shelf life.

- Control groups : Include inert atmospheres (N₂) to isolate oxidative vs. hydrolytic degradation.

Document methodology in detail to enable replication, and cross-reference with stability studies on analogous branched-chain carboxylic acids .

Q. How can researchers design a study to explore the acid's role in enzymatic inhibition or metabolic pathways?

- Methodological Answer :

- In vitro assays : Use purified enzymes (e.g., lipases) to test competitive inhibition via IC₅₀ calculations.

- Isotopic labeling : Synthesize ¹⁴C-labeled this compound to track metabolic incorporation in cell cultures.

- Computational modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities.

Validate findings with dose-response curves and negative controls. Address contradictory results by revisiting assay conditions (e.g., buffer ionic strength) .

Methodological Considerations

- Data Contradiction Analysis : Apply Cronbach’s alpha to assess internal consistency in replicated experiments .

- Statistical Rigor : Use pandas and Seaborn in Python for data visualization and hypothesis testing (e.g., t-tests for mean comparisons) .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and raw data availability per journal guidelines .

Note : Avoid citing commercial suppliers or non-peer-reviewed sources. Prioritize data from controlled experiments and peer-reviewed methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.